

Technical Application Note: Bodilisant

Application Protocols for Histamine H Receptor Visualization

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Compound of Interest

Compound Name: *Bodilisant*

CAS No.: *1416130-06-7*

Cat. No.: *B606312*

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Executive Summary & Scope

Bodilisant is a high-affinity, piperidine-based fluorescent ligand designed specifically for the labeling and visualization of the human Histamine H

Receptor (hH

R).[1] Unlike traditional radioligands (e.g., [

H]-N-

-methylhistamine) which require strict safety regulations and lack spatial resolution, **Bodilisant** utilizes a BODIPY fluorophore to provide "turn-on" green fluorescence upon receptor binding.

This Standard Operating Procedure (SOP) details the administration of **Bodilisant** in in vitro (cell culture) and ex vivo (tissue slice) contexts. This guide is intended for researchers investigating GPCR distribution, neuropharmacology, and H

R-mediated signaling pathways.

Critical Note: **Bodilisant** is a pharmacological research tool, not a clinical therapeutic.

"Administration" in this context refers to the experimental application of the probe to biological matrices for imaging purposes.

Physicochemical Properties & Mechanism[2][3]

Mechanism of Action

Bodilisant functions as a high-affinity antagonist/inverse agonist at the hH

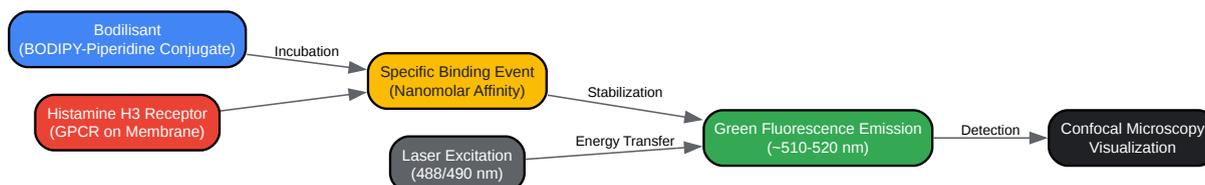
R. The molecule consists of a piperidine-based pharmacophore (providing H

R selectivity) linked to a BODIPY (boron-dipyrromethene) dye.[1]

- Binding Affinity (): ~6.5 nM (nanomolar range).[1]
- Selectivity: High preference for hH R over other histamine subtypes (H₁, H₂, H₃) and dopamine receptors.
- Fluorescence: High quantum yield (0.92).[1]

Mechanism Diagram

The following diagram illustrates the logical flow of **Bodilisant** interaction and signal generation.



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Figure 1: Mechanism of **Bodilisant** binding and fluorescence generation. The probe binds selectively to H3R, allowing visualization upon excitation at ~490 nm.

Preparation of Reagents

Stock Solution Preparation

Bodilisant is lipophilic due to the BODIPY core. Proper solubilization is critical to prevent precipitation during aqueous dilution.

Parameter	Specification
Solvent	Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9%
Stock Concentration	10 mM
Storage	-20°C, protected from light (amber vials)
Stability	Stable for >6 months at -20°C

Protocol:

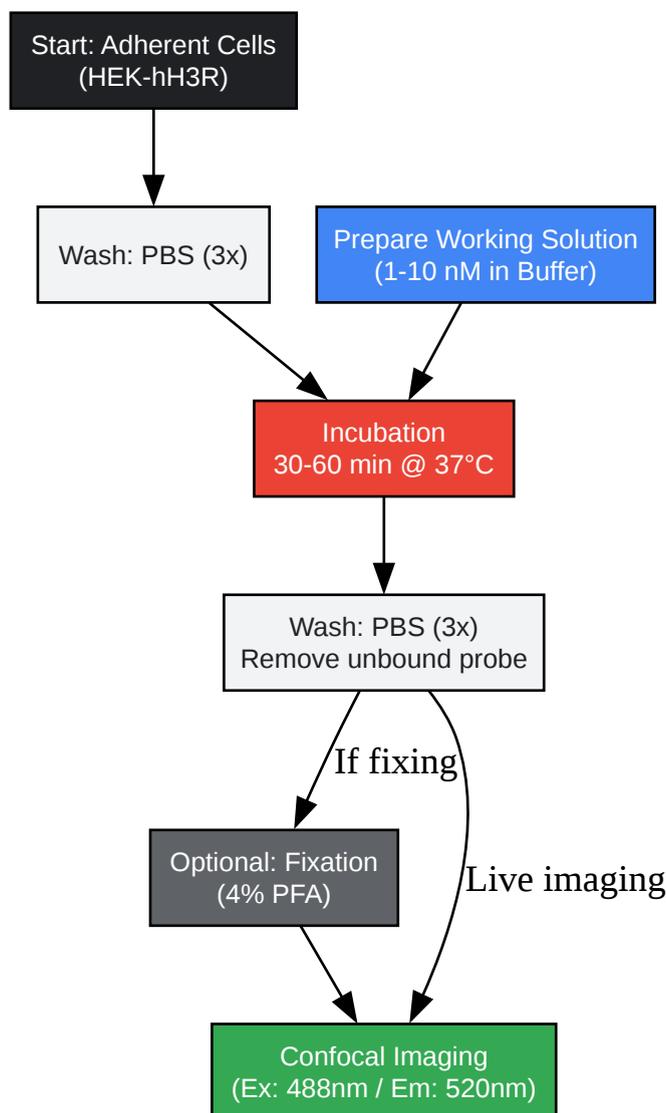
- Weigh 1 mg of **Bodilisant** powder.
- Calculate the required volume of DMSO based on molecular weight (MW: ~480-500 g/mol, verify specific batch MW).
- Vortex vigorously for 30 seconds until fully dissolved.
- Aliquot into 20 µL volumes to avoid freeze-thaw cycles.

Protocol A: In Vitro Administration (Live/Fixed Cells)

Target: HEK-293 cells stably overexpressing hH

R (or primary neurons).

Workflow Diagram



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Figure 2: Step-by-step workflow for **Bodilisant** administration in cell culture models.

Detailed Methodology

- Seeding: Plate cells on poly-L-lysine coated glass coverslips 24 hours prior to experiment to achieve 60-70% confluency.
- Working Solution: Dilute the 10 mM DMSO stock into Binding Buffer (e.g., Tris-HCl pH 7.4 or physiological saline) to a final concentration of 1–10 nM.
 - Note: Keep DMSO concentration <0.1% to avoid cytotoxicity.

- Washing: Aspirate growth medium and gently wash cells 3x with PBS.
- Administration (Incubation): Add the **Bodilisant** working solution to the cells.
 - Time: 30–60 minutes.
 - Conditions: 37°C (physiological) or Room Temperature (to reduce internalization).
 - Light Protection: Perform all steps in low light.
- Termination: Aspirate solution and wash 3x with ice-cold PBS to reduce non-specific binding.
- Imaging: Immediately image live cells or fix with 4% paraformaldehyde (PFA) for 10 minutes if colocalization with other fixed markers is required.

Protocol B: Ex Vivo Administration (Tissue Slices)

Target: Human or Rodent Brain Slices (specifically Basal Ganglia/Cortex).

Optimization for Tissue

Tissue penetration requires higher concentrations than monolayer cultures.

Variable	Cell Culture	Tissue Slice
Concentration	1 – 10 nM	0.5 – 1.0 µM
Incubation Time	30 min	60 – 90 min
Buffer System	PBS/HBSS	Tris-Buffer + BSA (0.1%)

Detailed Methodology

- Preparation: Cut cryostat sections (10–20 µm) of frozen brain tissue; mount on Superfrost Plus slides.
- Rehydration: Rehydrate slides in Tris-buffer (pH 7.4) for 10 minutes.

- Blocking: Incubate in Tris-buffer containing 1% BSA for 30 minutes to block non-specific hydrophobic interaction of the BODIPY core.
- Administration: Apply 1 μ M **Bodilisant** in incubation buffer.
 - Displacement Control (Validation): On a duplicate slide, co-incubate with 10 μ M Pitolisant or Thioperamide (non-fluorescent H R antagonists). Loss of fluorescence confirms specificity.
- Incubation: 60 minutes at Room Temperature in a humidity chamber (dark).
- Wash: Wash 3x 5 minutes in ice-cold Tris-buffer.
- Mounting: Mount with antifade medium (e.g., Fluoromount-G) and cover glass.

Data Acquisition & Analysis

Microscopy Settings

Bodilisant behaves similarly to FITC or Alexa Fluor 488.

- Laser Line: Argon (488 nm) or Solid State (490 nm).
- Emission Filter: Bandpass 505–530 nm.
- Pinhole: 1.0 Airy Unit (essential for optical sectioning to exclude background fluorescence).

Troubleshooting Guide

Issue	Probable Cause	Corrective Action
High Background	Hydrophobic sticking of BODIPY	Increase BSA (1-3%) in blocking buffer; increase wash stringency.
No Signal	Receptor degradation	Ensure fresh tissue/cells; verify H R expression with antibody control.
Photobleaching	High laser power	Reduce laser power to <5%; use antifade mounting media.
Punctate Staining	Receptor internalization	Perform incubation at 4°C to halt endocytosis.

References

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